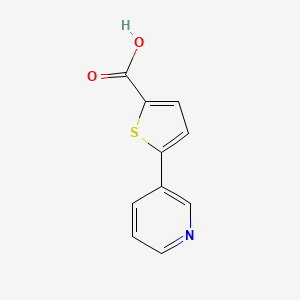

5-吡啶-3-基噻吩-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, 5-pyridin-3-ylthiophene-2-carboxylic Acid, is a chemical entity that appears to be related to various research areas, including organic synthesis, coordination chemistry, and materials science. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and their properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions, as seen in the preparation of a pyridine derivative through the condensation of an equimolar mixture involving a thiophene derivative, malononitrile, and sodium hydroxide . Similarly, pyridine betaines were synthesized from reactions involving arylpropynals, substituted pyridines, and malonic acid . These methods suggest that the synthesis of 5-pyridin-3-ylthiophene-2-carboxylic Acid could potentially be achieved through similar condensation reactions, utilizing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structures of related compounds have been characterized using various spectroscopic methods, including Mass ESI-HRMS, 1H and 13C NMR, and X-ray single crystal analysis . For instance, a pyridine-carbonitrile compound was found to crystallize in the orthorhombic space group, with specific dihedral angles between the planes of the pyridine ring and the thiophene ring . These techniques could be applied to determine the molecular structure of 5-pyridin-3-ylthiophene-2-carboxylic Acid, providing insights into its geometry and electronic structure.

Chemical Reactions Analysis

The reactivity of pyridine derivatives can be complex, as seen in the formation of pyridine betaines instead of the expected pent-2-en-4-ynoic acids . Additionally, the protonation of substituted thiophenes has been studied, revealing insights into substituent effects and interactions between functional groups . These findings suggest that 5-pyridin-3-ylthiophene-2-carboxylic Acid may also exhibit interesting reactivity, particularly in the presence of various reagents or under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been explored through their coordination chemistry and interactions in the solid state. For example, multidimensional Co(II)-complexes derived from a related pyridine-carboxylic acid showed diverse structures and magnetic properties . Other metal-organic frameworks based on a similar pyridine-carboxylic acid ligand exhibited unique topologies and fluorescence properties . These studies indicate that 5-pyridin-3-ylthiophene-2-carboxylic Acid could potentially form coordination complexes with interesting physical properties, such as luminescence or catalytic activity, as seen in other coordination polymers .

科学研究应用

对配体电子系统的影响

对金属对生物学上重要分子的电子系统的影响的研究,包括 3-吡啶羧酸,强调了 5-吡啶-3-基噻吩-2-羧酸在理解配体-金属相互作用中的重要性。这些研究利用各种光谱技术来检查金属如何扰动配体的电子系统,为复杂化合物的开发及其与生物靶标的相互作用提供了至关重要的见解 (莱万多夫斯基、卡利诺夫斯卡和莱万多夫斯卡,2005)。

沸石和催化剂中的酸度研究

沸石和相关催化剂的酸度对于各种化学反应至关重要,已通过核磁共振技术进行了研究。这些研究可能涉及 5-吡啶-3-基噻吩-2-羧酸等化合物,有助于确定质子的总浓度并了解催化过程中酸性质子的动力学 (Pfeifer、Freude 和 Hunger,1985)。

吡啶衍生物的化学和性质

对吡啶衍生物的化学和性质进行了广泛的综述,包括与 5-吡啶-3-基噻吩-2-羧酸相关的衍生物。这些综述涵盖了制备程序、有机化合物的性质及其各种质子化或去质子化形式,突出了该化合物在形成具有显着生物和电化学活性的复杂结构方面的多功能性 (Boča、Jameson 和 Linert,2011)。

生物活性化合物的开发

对生物活性化合物的合成和研究,可能包括 5-吡啶-3-基噻吩-2-羧酸衍生物,强调了该化合物在新型中枢神经系统 (CNS) 作用药物开发中的作用。这些化合物通过其结构多样性和生物活性,为探索新的治疗途径奠定了基础 (Saganuwan,2017)。

安全和危害

属性

IUPAC Name |

5-pyridin-3-ylthiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2S/c12-10(13)9-4-3-8(14-9)7-2-1-5-11-6-7/h1-6H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HENDYXUZFUWIMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC=C(S2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406257 |

Source

|

| Record name | 5-pyridin-3-ylthiophene-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-pyridin-3-ylthiophene-2-carboxylic Acid | |

CAS RN |

278803-20-6 |

Source

|

| Record name | 5-pyridin-3-ylthiophene-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(5,6,7,8-Tetrahydro-2-naphthalenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B1309367.png)

![5-[(2,4-Difluorophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B1309375.png)

![2-(2,5-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1309382.png)

![N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine](/img/structure/B1309402.png)